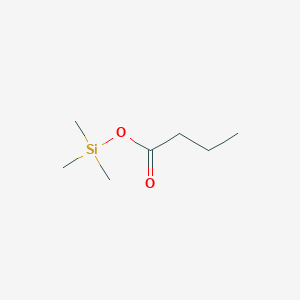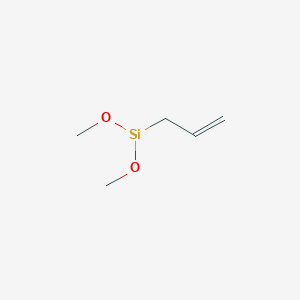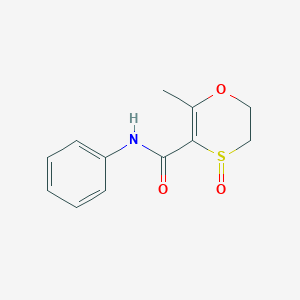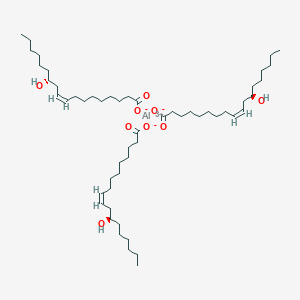![molecular formula C12H14ClNO2 B103788 4-[Chloro(phenyl)acetyl]morpholine CAS No. 18504-71-7](/img/structure/B103788.png)
4-[Chloro(phenyl)acetyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[Chloro(phenyl)acetyl]morpholine is a chemical compound that is used in scientific research to investigate its mechanism of action and biochemical and physiological effects. It is a synthetic morpholine derivative that has been shown to have potential as a therapeutic agent in the treatment of various diseases. In
Wirkmechanismus
The mechanism of action of 4-[Chloro(phenyl)acetyl]morpholine is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as GABA and glutamate. It may also affect the activity of ion channels and receptors.
Biochemische Und Physiologische Effekte
Studies have shown that 4-[Chloro(phenyl)acetyl]morpholine has a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, and to have anticonvulsant effects. It has also been shown to inhibit the growth of certain cancer cells. However, further research is needed to fully understand the potential therapeutic applications of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-[Chloro(phenyl)acetyl]morpholine in lab experiments is that it is a synthetic compound that can be easily produced in high yields with good purity. It is also relatively stable and can be stored for long periods of time. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on 4-[Chloro(phenyl)acetyl]morpholine. One area of focus could be on investigating its potential as an anticancer agent, as it has been shown to inhibit the growth of certain cancer cells. Another area of focus could be on further understanding its mechanism of action, which could lead to the development of more targeted and effective therapeutic agents. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound in order to identify potential therapeutic applications.
Conclusion
In conclusion, 4-[Chloro(phenyl)acetyl]morpholine is a synthetic compound that has potential as a therapeutic agent in the treatment of various diseases. Its mechanism of action is not fully understood, but it has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects in animal models. Further research is needed to fully understand its potential therapeutic applications and to identify more targeted and effective therapeutic agents.
Synthesemethoden
The synthesis method for 4-[Chloro(phenyl)acetyl]morpholine involves the reaction of chloroacetyl chloride with morpholine in the presence of a catalyst such as triethylamine. The resulting product is then reacted with phenyl magnesium bromide to form the final compound. This method has been shown to be effective in producing high yields of 4-[Chloro(phenyl)acetyl]morpholine with good purity.
Wissenschaftliche Forschungsanwendungen
4-[Chloro(phenyl)acetyl]morpholine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects in animal models. It has also been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of certain cancer cells.
Eigenschaften
CAS-Nummer |
18504-71-7 |
|---|---|
Produktname |
4-[Chloro(phenyl)acetyl]morpholine |
Molekularformel |
C12H14ClNO2 |
Molekulargewicht |
239.7 g/mol |
IUPAC-Name |
2-chloro-1-morpholin-4-yl-2-phenylethanone |
InChI |
InChI=1S/C12H14ClNO2/c13-11(10-4-2-1-3-5-10)12(15)14-6-8-16-9-7-14/h1-5,11H,6-9H2 |
InChI-Schlüssel |
FCAFIWSACLLPGG-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)C(C2=CC=CC=C2)Cl |
Kanonische SMILES |
C1COCCN1C(=O)C(C2=CC=CC=C2)Cl |
Löslichkeit |
33.5 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



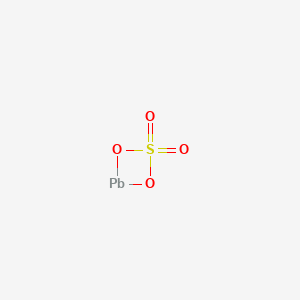
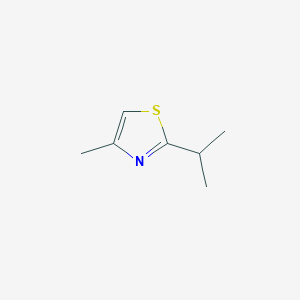
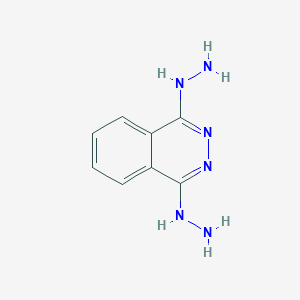

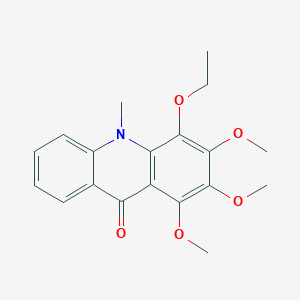
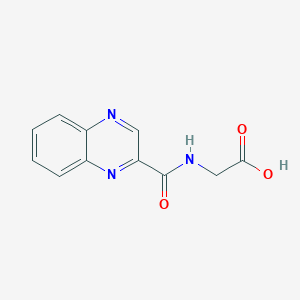
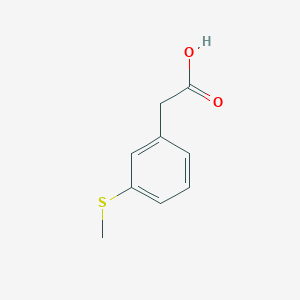
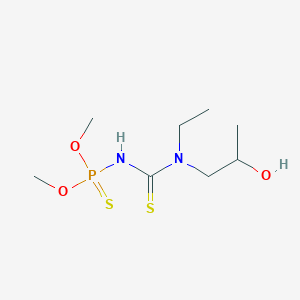
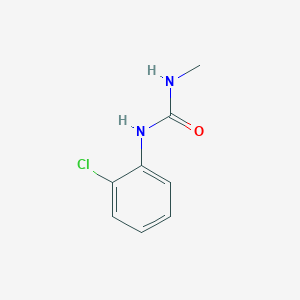
![3-[(4-Aminophenyl)azo]-4,5-dihydroxynaphthalene-2,7-disulphonic acid](/img/structure/B103719.png)
